3-Methoxy-4-pyrrol-1-yl-phenylamine

Description

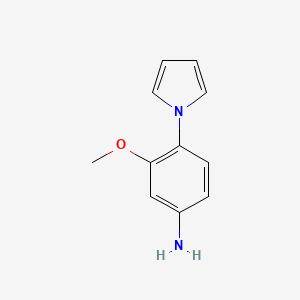

3-Methoxy-4-pyrrol-1-yl-phenylamine is an aromatic amine derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a pyrrol-1-yl group (a five-membered nitrogen-containing heterocycle) at the 4-position. The compound’s molecular formula is C₁₁H₁₃N₂O, with a molecular weight of 193.24 g/mol.

Properties

IUPAC Name |

3-methoxy-4-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBCTSCRGHBJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390358 | |

| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-70-6 | |

| Record name | 3-Methoxy-4-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methoxy-4-pyrrol-1-yl-phenylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

3-Methoxy-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3-Methoxy-4-pyrrol-1-yl-phenylamine has been explored for its potential in drug development, particularly in the context of cancer and infectious diseases. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In vitro studies have demonstrated that compounds related to this structure can inhibit the growth of prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cell lines, with varying degrees of efficacy based on structural modifications .

Antibacterial Properties

The compound has also shown promise as an antibacterial agent. Recent studies have reported that pyrrole derivatives, including those based on this compound, possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 0.125 | MRSA |

| Pyrrole Derivative B | 0.255 | MSSA |

These findings suggest that modifications to the pyrrole ring can enhance antibacterial potency .

Synthesis Methodologies

The synthesis of this compound involves several methodologies that allow for the creation of various analogs with tailored properties.

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted techniques for synthesizing derivatives of this compound. This method enhances reaction rates and yields while minimizing by-products. A typical procedure involves:

- Reagents : Starting materials include substituted anilines and pyrrole derivatives.

- Conditions : The reaction is conducted under microwave irradiation at controlled temperatures.

- Yield : Reports indicate yields exceeding 80% for certain derivatives .

Copper-Catalyzed Reactions

Copper-catalyzed methods have also been employed to facilitate the formation of complex structures incorporating this compound, showcasing its versatility in synthetic chemistry .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in scientific research:

Case Study 1: Anticancer Screening

A series of analogs were synthesized and screened for their anticancer properties against multiple cell lines. The study revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship critical for drug design .

Case Study 2: Antibacterial Efficacy

In a comparative study, various pyrrole derivatives were tested against standard antibiotics to assess their antibacterial activity. The results indicated that certain derivatives outperformed traditional antibiotics like vancomycin, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy and pyrrol-1-yl groups play a crucial role in the binding affinity and specificity of the compound .

The molecular pathways involved in the compound’s action are diverse and depend on the specific biological context. For example, in proteomics research, the compound may interact with signaling pathways that regulate protein expression and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxy-4-pyrrol-1-yl-phenylamine with compounds sharing structural or functional similarities, based on the provided evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₃N₂O | 193.24 | 3-OCH₃, 4-pyrrol-1-yl | Not explicitly stated; likely research use |

| [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine | C₁₁H₁₅FN₂ | 194.25 | 3-fluorophenyl, pyrrolidinyl-methylamine | Pharmacology (e.g., CNS-targeting agents) |

| 4-[3-(Trifluoromethyl)phenyl]-2-pyrimidinamine | C₁₁H₉F₃N₃ | 240.21 | 3-CF₃, pyrimidinamine | Agrochemicals or kinase inhibitors |

| N-[1-(3-Chloro-4-fluorophenyl)ethyl]-2-fluoro-4-methylaniline | C₁₅H₁₃ClF₂N | 292.72 | Halogenated aryl, ethyl linker | Antimicrobial or material science |

Key Observations:

Halogen substituents (e.g., F, Cl, CF₃) in analogs increase lipophilicity and metabolic stability but may reduce aqueous solubility .

Structural Diversity :

- Pyrrolidinyl and pyrrolyl groups (present in the target compound and [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine ) introduce conformational flexibility, which can influence binding to biological targets. However, the rigid pyrrol-1-yl group in the target compound may restrict rotational freedom compared to pyrrolidinyl derivatives .

Potential Applications: Fluorinated analogs (e.g., [1-(3-Fluorophenyl)pyrrolidin-3-yl]methylamine) are often explored in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier . The target compound’s lack of halogenation suggests alternative applications, such as in organic electronics or as a ligand in catalysis, though further research is needed.

Biological Activity

3-Methoxy-4-pyrrol-1-yl-phenylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) and a pyrrole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of enzymatic activities and receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation: It can bind to receptors involved in neurotransmission, potentially impacting mood and cognition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Methoxy-4-pyrrol-1-yl-aniline | 15 | Staphylococcus aureus |

| 3-Methoxy-pyrrole derivative | 20 | Escherichia coli |

| 4-Amino derivative | 10 | Pseudomonas aeruginosa |

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For example, certain derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the effects of a related compound on breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM, demonstrating significant antiproliferative effects.

Neuroprotective Effects

The neuroprotective properties of this compound have also been noted in recent studies. It has been suggested that this compound may reduce oxidative stress and inflammation in neuronal cells.

Research Findings:

A recent in vivo study showed that administration of the compound in a mouse model reduced microglial activation and improved cognitive function after induced neuroinflammation.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.